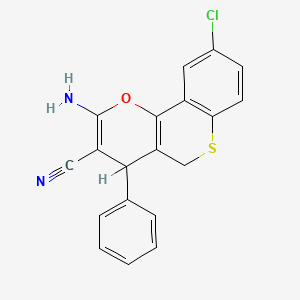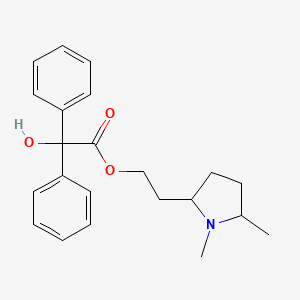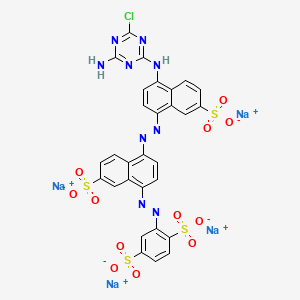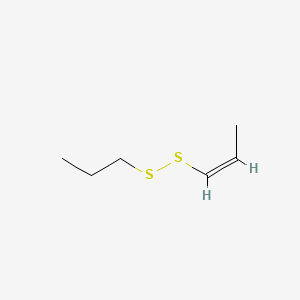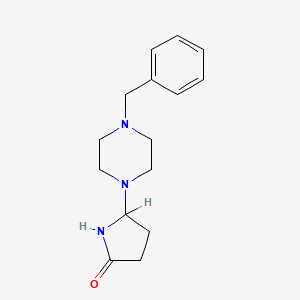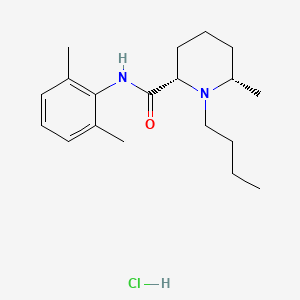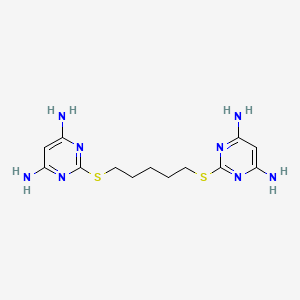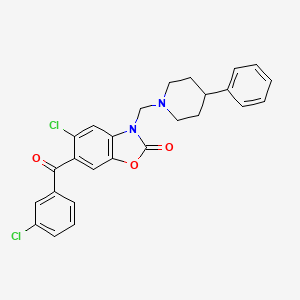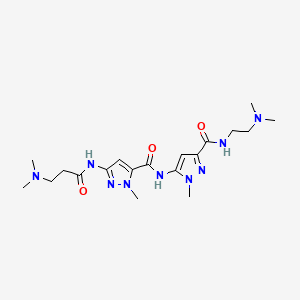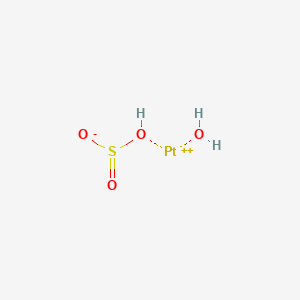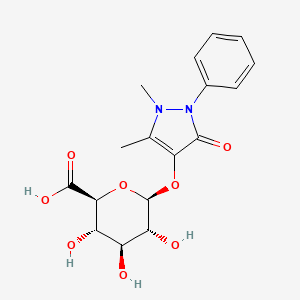
4-Hydroxyantipyrine glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyantipyrine glucuronide is a metabolite of antipyrine, a compound historically used as an analgesic and antipyretic. The compound is formed through the glucuronidation of 4-Hydroxyantipyrine, a process that enhances its solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products
The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyantipyrine glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of antipyrine and related compounds.
Toxicology: The compound helps in understanding the detoxification pathways of xenobiotics in the liver.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting glucuronide conjugates in biological samples.
Drug Development: Insights into its formation and excretion are valuable for designing drugs with improved pharmacokinetic properties.
Wirkmechanismus
4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyantipyrine: The parent compound, which undergoes glucuronidation to form 4-Hydroxyantipyrine glucuronide.
3-Hydroxymethylantipyrine: Another metabolite of antipyrine that undergoes similar metabolic pathways.
Norantipyrine: A demethylated metabolite of antipyrine.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to its parent compound. This makes it a valuable marker for studying liver function and drug metabolism .
Eigenschaften
CAS-Nummer |
28070-40-8 |
|---|---|
Molekularformel |
C17H20N2O8 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1 |
InChI-Schlüssel |
XVEWXARTQXMHQC-IZURVTBUSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


